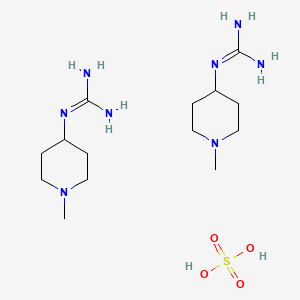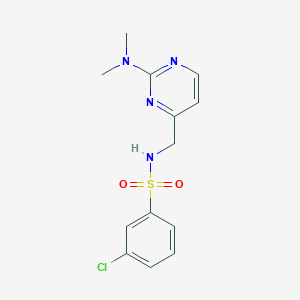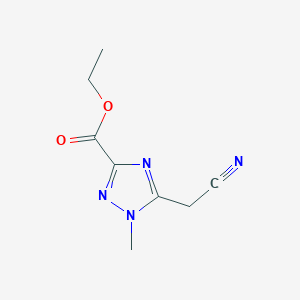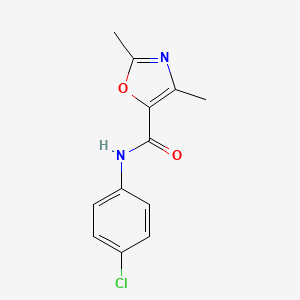
Bis(1-(1-methylpiperidin-4-yl)guanidine); sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Bis(1-(1-methylpiperidin-4-yl)guanidine); sulfuric acid” is a chemical compound with the CAS Number: 1315369-03-9 . It has a molecular weight of 410.54 . The IUPAC name for this compound is sulfuric acid compound with N-(1-methyl-4-piperidinyl)guanidine (1:2) . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/2C7H16N4.H2O4S/c21-11-4-2-6(3-5-11)10-7(8)9;1-5(2,3)4/h26H,2-5H2,1H3,(H4,8,9,10);(H2,1,2,3,4) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 410.54 .Wissenschaftliche Forschungsanwendungen
Superbasicity and Proton Sponge Properties
Bis(guanidines) with a bis(secododecahedrane) molecular scaffold exhibit exceptional superbasicity, akin to proton sponges. This is due to the close proximity of nitrogen lone pairs and the rigid polycyclic cage framework. Such compounds show very high basicities, both in the gas phase and in solvents like acetonitrile. The structure and properties make them significant in studying acid/base reactions and superbasic materials (Margetić et al., 2010).
Biomimetic Coordination Chemistry
Bis(guanidine) ligands have been utilized in biomimetic coordination chemistry. For example, bis(guanidine)copper(I) compounds demonstrate unique dinuclear complex formations. These complexes are important in understanding and mimicking biological processes, especially those involving metal ions (Herres‐Pawlis et al., 2005).
Catalysis in Chemical Reactions
Bis[(trifluoromethyl)sulfonyl]methyl groups, exhibiting stronger acidity than sulfuric acid in the gas phase, have shown that carbon acids like these function as novel acid catalysts. This property is significant in various synthesis and catalysis applications (Yanai, 2015).
Synthesis of Highly Nitrogenous Heterocycles
Guanidines are used in condensation reactions with bis-electrophiles to produce novel fused bi-pyrimidine, pyrimido-aminotriazine, and pyrimido-sulfonamide scaffolds. These heterocycles are valuable for the discovery of new biological modulators (Arnold et al., 2013).
Antimicrobial Activities
Bis(guanidine) compounds like 1,3-bis-(substitutedthioamido)guanidines have been synthesized and studied for their antimicrobial activities. This research is pivotal in the development of new drugs with effective antimicrobial properties (Waghmare et al., 2006).
Guanidine Synthesis and Functionalization
Efficient methods for converting isothioureas into guanidines under mild acidic conditions have been developed. These methods are applicable to various amines and are important in synthesizing a wide range of guanidine derivatives (Takeuchi et al., 2016).
Safety and Hazards
This compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-(1-methylpiperidin-4-yl)guanidine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H16N4.H2O4S/c2*1-11-4-2-6(3-5-11)10-7(8)9;1-5(2,3)4/h2*6H,2-5H2,1H3,(H4,8,9,10);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGCNEOEYURUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N=C(N)N.CN1CCC(CC1)N=C(N)N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H34N8O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazol-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone](/img/structure/B2423949.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2-fluorophenyl)acetamide](/img/structure/B2423950.png)


![N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]-2-chloroacetamide](/img/structure/B2423955.png)
![3-(3-(benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2423956.png)

![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2423958.png)
![2-[(3E)-1-(dimethylamino)-3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]imino}propylidene]propanedinitrile](/img/structure/B2423960.png)


![L-Serine, N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B2423965.png)
![3-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B2423966.png)
